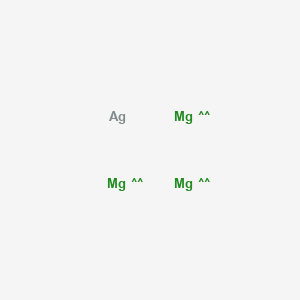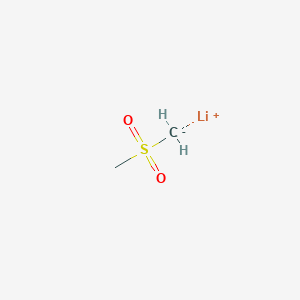
Diiodoplatinum;tributylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiodoplatinum;tributylphosphanium is a coordination compound that consists of a platinum center coordinated to two iodine atoms and a tributylphosphine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diiodoplatinum;tributylphosphanium can be synthesized through the reaction of platinum(II) iodide with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine ligand. The general reaction scheme is as follows:
PtI2+PBu3→PtI2(PBu3)
The reaction is usually carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Diiodoplatinum;tributylphosphanium undergoes several types of chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxide.
Substitution: The iodine atoms can be substituted with other ligands, such as chloride or bromide.
Reduction: The platinum center can be reduced to form lower oxidation state complexes.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Substitution: Halide salts such as sodium chloride or sodium bromide are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrazine are employed.
Major Products
Oxidation: Tributylphosphine oxide.
Substitution: Platinum complexes with different halide ligands.
Reduction: Lower oxidation state platinum complexes.
Applications De Recherche Scientifique
Diiodoplatinum;tributylphosphanium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of diiodoplatinum;tributylphosphanium involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms similar DNA cross-links.
Oxaliplatin: Another platinum-based drug with a different ligand structure, used in cancer treatment.
Diazido platinum(IV) complexes: These complexes are designed for photoactivated chemotherapy and exhibit high stability and photocytotoxicity.
Uniqueness
Diiodoplatinum;tributylphosphanium is unique due to its specific ligand environment, which can influence its reactivity and stability. The presence of the tributylphosphine ligand can enhance its solubility in organic solvents and modify its electronic properties, making it distinct from other platinum-based compounds.
Propriétés
Numéro CAS |
15390-94-0 |
|---|---|
Formule moléculaire |
C24H56I2P2Pt+2 |
Poids moléculaire |
855.5 g/mol |
Nom IUPAC |
diiodoplatinum;tributylphosphanium |
InChI |
InChI=1S/2C12H27P.2HI.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |
Clé InChI |
SBHPEWRXFRFYOU-UHFFFAOYSA-N |
SMILES canonique |
CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.I[Pt]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)













